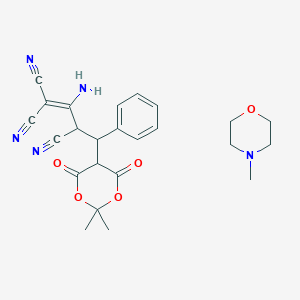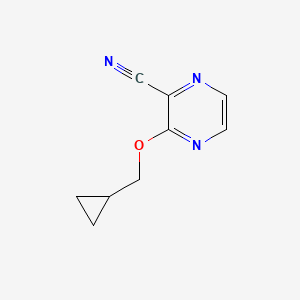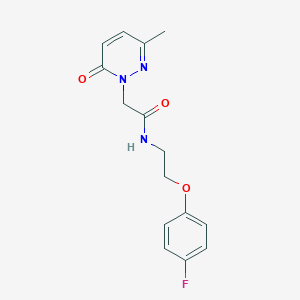
2-Amino-4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-4-phenylbut-1-ene-1,1,3-tricarbonitrile;4-methylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-4-phenylbut-1-ene-1,1,3-tricarbonitrile;4-methylmorpholine is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-4-phenylbut-1-ene-1,1,3-tricarbonitrile;4-methylmorpholine typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Dioxane Ring: The initial step involves the formation of the 1,3-dioxane ring through a condensation reaction between a diketone and an alcohol under acidic conditions.
Addition of Amino and Phenyl Groups:
Formation of the Tricarbonitrile Moiety: The final steps include the formation of the tricarbonitrile group through a series of cyanation reactions, often using reagents like sodium cyanide or potassium cyanide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and amino groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the nitrile groups, converting them to amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dioxane ring and phenyl group, using reagents like halides or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, alkylating agents.
Major Products
Oxidation Products: Phenolic derivatives, nitro compounds.
Reduction Products: Amines, alcohols.
Substitution Products: Alkylated or halogenated derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound serves as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of the dioxane ring and tricarbonitrile groups makes it a candidate for exploring interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. Its structure suggests possible applications as an anti-cancer or anti-inflammatory agent, although detailed studies are required to confirm these activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or resins, due to its stability and reactivity. It may also find applications in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-4-phenylbut-1-ene-1,1,3-tricarbonitrile;4-methylmorpholine involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, hydrophobic interactions, and covalent bonds with target molecules, thereby modulating their activity. The exact pathways and targets depend on the specific application and require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-4-phenylbut-1-ene-1,1,3-tricarbonitrile: A closely related compound without the 4-methylmorpholine moiety.
4-Phenylbut-1-ene-1,1,3-tricarbonitrile: Lacks the dioxane ring and amino group.
2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-yl derivatives: Compounds with variations in the substituents on the dioxane ring.
Uniqueness
The uniqueness of 2-Amino-4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-4-phenylbut-1-ene-1,1,3-tricarbonitrile;4-methylmorpholine lies in its combination of functional groups, which provides a versatile platform for chemical modifications and potential applications across various fields. Its structure allows for a wide range of chemical reactions, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-amino-4-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-yl)-4-phenylbut-1-ene-1,1,3-tricarbonitrile;4-methylmorpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O4.C5H11NO/c1-19(2)26-17(24)15(18(25)27-19)14(11-6-4-3-5-7-11)13(10-22)16(23)12(8-20)9-21;1-6-2-4-7-5-3-6/h3-7,13-15H,23H2,1-2H3;2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHIOIIWCFAQSKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)C(C2=CC=CC=C2)C(C#N)C(=C(C#N)C#N)N)C.CN1CCOCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-Nitrophenyl)sulfonyl]-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2417730.png)
![tert-Butyl 3-(furan-3-yl)-6-(hydroxymethyl)-6,7-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B2417731.png)


![3-(7-methoxybenzofuran-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2417737.png)
![9-(3-chloro-4-methoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2417741.png)
![2-(methylsulfonyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)benzamide](/img/structure/B2417742.png)
![(2Z)-2-Cyano-2-[5-ethyl-3-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-N-(2-phenylethyl)acetamide](/img/structure/B2417743.png)

![3-[(4-Chlorophenyl)methylthio]-6-(2-furanyl)pyridazine](/img/structure/B2417745.png)
![2-chloro-N-[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B2417748.png)
![2-(2-chlorophenyl)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethanone](/img/structure/B2417751.png)
![4-(N-benzyl-N-methylsulfamoyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2417752.png)
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine-2-carboxylic acid;dihydrochloride](/img/structure/B2417753.png)
